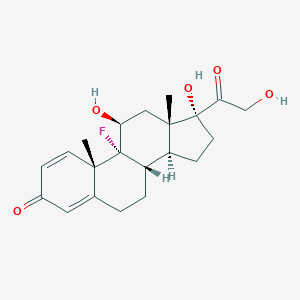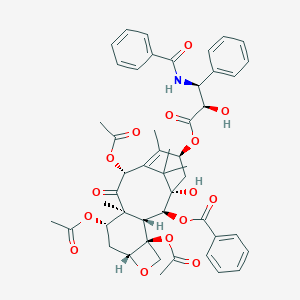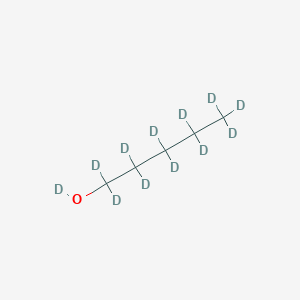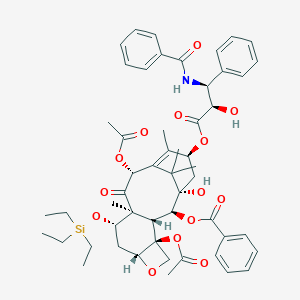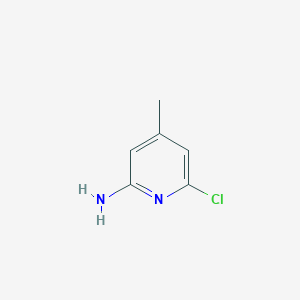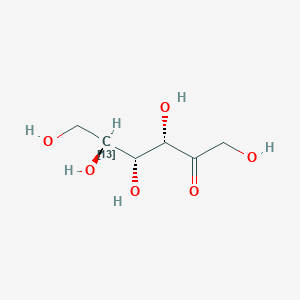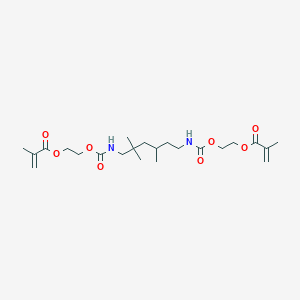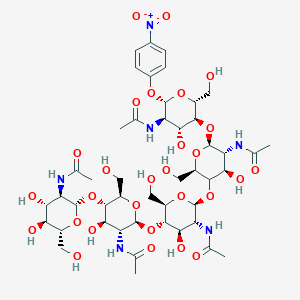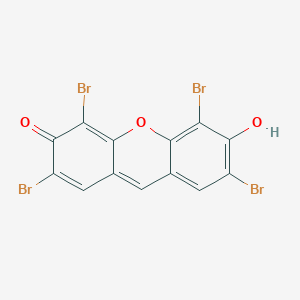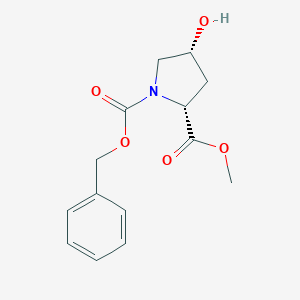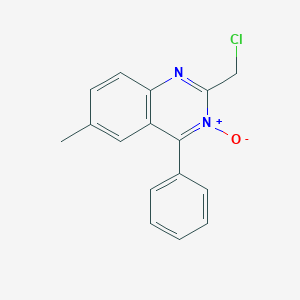
2-(クロロメチル)-6-メチル-4-フェニルキナゾリン 3-オキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in various pharmaceutical agents
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific chemical properties.
Safety and Hazards
将来の方向性
The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide typically involves the reaction of 2-amino-5-chloromethyl-6-methyl-4-phenylquinazoline with an oxidizing agent. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired oxide product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process starting from readily available precursors. The process includes chloromethylation, followed by cyclization and oxidation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to its corresponding alcohol or amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Higher oxidized quinazoline derivatives.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
2-Chloromethyl-4-methyl-quinazoline: Similar structure but lacks the phenyl group.
6-Methyl-4-phenyl-quinazoline: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)-4-phenyl-quinazoline: Similar structure but lacks the methyl group.
Uniqueness: 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide is unique due to the presence of both the chloromethyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The oxide group further enhances its chemical properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-(chloromethyl)-6-methyl-3-oxido-4-phenylquinazolin-3-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)19(20)15(10-17)18-14/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFWEEOVGFHGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C([N+](=C2C3=CC=CC=C3)[O-])CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353404 |
Source


|
| Record name | 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94206-84-5 |
Source


|
| Record name | 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


